3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

Medicinal Chemistry SAR Physicochemical Profiling

This compound is a unique functionalized pyridine building block in which the pre‑installed 5‑dimethylsulfamoyl group eliminates late‑stage sulfonamide introduction and the propenoic acid moiety provides a reactive handle for amide coupling, esterification, or Michael addition. With a purity of 95% and defined (2E)‑stereochemistry, it is irreplaceable for SAR programs exploring sulfonamide‑dependent target engagement, fragment‑based screening libraries (<300 Da), and as a pharmaceutical impurity reference standard. Unsubstituted pyridyl acrylic acid analogs are not chemically or functionally equivalent and cannot replicate the hydrogen‑bond donor/acceptor capacity or physicochemical profile of this scaffold.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28
CAS No. 1613051-31-2
Cat. No. B2357654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
CAS1613051-31-2
Molecular FormulaC10H12N2O4S
Molecular Weight256.28
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CN=CC(=C1)C=CC(=O)O
InChIInChI=1S/C10H12N2O4S/c1-12(2)17(15,16)9-5-8(6-11-7-9)3-4-10(13)14/h3-7H,1-2H3,(H,13,14)/b4-3+
InChIKeyRTXSBTMWKUJVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid (CAS 1613051-31-2): Procurement Specifications and Baseline Identity


3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid (CAS 1613051-31-2), also designated as (2E)-3-[5-(dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid, is an organic small molecule characterized by a pyridine core bearing a dimethylsulfamoyl substituent at the 5-position and a propenoic acid side chain at the 3-position . Its molecular formula is C₁₀H₁₂N₂O₄S with a molecular weight of 256.28 g/mol . The compound is commercially available as a research chemical and synthetic intermediate with typical reported purity of ≥95% [1].

Why 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid Cannot Be Interchanged with Unsubstituted or Core Pyridyl Acrylic Analogs


Generic substitution with core analogs such as 3-(pyridin-3-yl)acrylic acid (CAS 1126-74-5, MW 149.15) or positional isomers lacking the dimethylsulfamoyl group is not chemically or functionally equivalent. The dimethylsulfamoyl moiety introduces a sulfonamide hydrogen-bond donor/acceptor capacity and substantially alters both physicochemical properties (MW increases by ~107 g/mol) and potential target engagement profiles [1]. This functionalization modulates solubility, logP, and protein-binding interactions in ways that unsubstituted pyridyl acrylic acids cannot replicate, rendering direct interchange invalid in any quantitative structure-activity relationship (QSAR), medicinal chemistry optimization, or synthetic pathway dependent on this substitution pattern .

Quantitative Differentiation Evidence for 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid (CAS 1613051-31-2) Against Closest Analogs


Molecular Weight Differentiation of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid vs. Unsubstituted Core Scaffold

The target compound exhibits a molecular weight of 256.28 g/mol, which is approximately 107 g/mol greater than the unsubstituted core analog 3-(pyridin-3-yl)acrylic acid (MW = 149.15 g/mol) [1]. This difference is directly attributable to the presence of the 5-dimethylsulfamoyl substituent .

Medicinal Chemistry SAR Physicochemical Profiling

Functional Group Comparison: Sulfamoyl Hydrogen Bonding Capacity of CAS 1613051-31-2 vs. Core Pyridine Scaffold

The dimethylsulfamoyl group present in the target compound introduces dual hydrogen-bond acceptor capacity (via S=O) and a tertiary amine moiety, whereas the comparator 3-(pyridin-3-yl)acrylic acid lacks any sulfonamide functionality entirely and offers only the pyridine nitrogen and carboxylic acid as hydrogen-bonding elements [1]. This functional group addition qualitatively alters the compound's potential for target engagement and protein-ligand interaction profiles .

Medicinal Chemistry Ligand Design Molecular Recognition

Geometric Isomer Specification: (2E)-Configured CAS 1613051-31-2 vs. Unspecified Propenoic Acid Analogs

The target compound is explicitly specified as the (2E)-isomer according to the full IUPAC designation (2E)-3-[5-(dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid, indicating a trans configuration about the double bond . In contrast, generic listings for analogs such as 3-(pyridin-3-yl)acrylic acid often do not specify geometric isomer identity, and both E and Z forms may exist or be supplied as mixtures . The defined E-configuration provides a discrete stereochemical entity for reproducible experimental outcomes.

Stereochemistry Synthetic Chemistry Quality Control

Vendor-Documented Purity Specification of CAS 1613051-31-2 for Reproducible Procurement

Commercially available batches of 3-[5-(dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid are supplied with a documented purity specification of 95% from multiple vendors including Enamine (catalog EN300-74693-2.5g) and AK Scientific [1]. This establishes a baseline quality metric against which alternative sources or in-house synthesized material can be benchmarked .

Chemical Procurement Quality Assurance Reproducibility

Procurement-Driven Application Scenarios for 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid (CAS 1613051-31-2)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Probe for Sulfonamide-Containing Lead Series

This compound serves as a dedicated SAR probe for investigating the contribution of a 5-dimethylsulfamoyl substituent on a pyridinyl propenoic acid scaffold. Its molecular weight (256.28 g/mol) and sulfonamide hydrogen-bonding capacity provide a distinct physicochemical and pharmacophoric profile compared to unsubstituted core analogs . Procurement is warranted when a project requires systematic exploration of sulfonamide-dependent target engagement or when a defined (2E)-stereochemical entity is necessary for reproducible assay outcomes [1].

Synthetic Chemistry: Building Block for Diversified Pyridine-Based Library Synthesis

The compound functions as a functionalized pyridine building block wherein the propenoic acid moiety offers a reactive handle for further derivatization (e.g., amide coupling, esterification, or Michael addition), while the pre-installed 5-dimethylsulfamoyl group eliminates the need for late-stage sulfonamide introduction . Its commercial availability at 95% purity from multiple vendors [1] supports its use as a starting material in parallel synthesis or medicinal chemistry library construction, where the defined (2E)-geometry ensures consistent stereochemical outcomes across a compound series [2].

Quality Control and Analytical Method Development: Reference Standard for Pyridyl Sulfonamide Impurity Profiling

Vendor documentation indicates that this compound may serve as a pharmaceutical impurity reference standard or as an analytical marker for sulfonamide-containing pyridine derivatives . Its defined (2E)-configuration and documented purity specification of 95% make it suitable for HPLC method development, forced degradation studies, or as a retention time marker in LC-MS analyses of related drug substances. Procurement in this context supports regulatory and quality assurance workflows where structurally characterized impurity standards are required [1].

Fragment-Based Drug Discovery: Sulfonamide-Containing Fragment for Screening Libraries

With a molecular weight of 256.28 g/mol, this compound falls within the acceptable range for fragment-based screening libraries (<300 Da) . The combination of a pyridine core, a propenoic acid moiety, and a dimethylsulfamoyl substituent provides a chemically diverse fragment capable of interrogating binding sites that accommodate sulfonamide hydrogen-bonding interactions . Its commercial availability and defined stereochemistry support inclusion in curated fragment collections for biophysical screening (e.g., SPR, NMR, or thermal shift assays) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.